molecular formula C34H44O14 B1276376 methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate CAS No. 99399-65-2

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

Cat. No.: B1276376
CAS No.: 99399-65-2
M. Wt: 676.7 g/mol
InChI Key: SNNRXIOWEMKFFZ-TXCILVRSSA-N
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Description

This compound is a highly complex polycyclic diterpene derivative characterized by multiple stereochemical centers and oxygen-rich ring systems. Its structure includes:

  • Four fused rings with tetracyclic and pentacyclic frameworks, including a dioxatetracyclo[6.6.1.01,5.011,15]pentadecane core and a trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-ene substituent.
  • Functional groups: Acetyloxy (OAc), hydroxyl (-OH), methylbut-2-enoyloxy (tigloyl), and methyl ester (-COOCH3) moieties.
  • Stereochemistry: Absolute configurations at positions 4S, 5R, 6S, and others are critical for its bioactivity, as seen in related diterpenes .

Properties

IUPAC Name

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRXIOWEMKFFZ-TXCILVRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99399-65-2
Record name Azadirachtin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple stereogenic centers and various oxygen-bearing functional groups. The first total synthesis of azadirachtin was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared through total synthesis on a small scale and then derived from the natural product for larger-scale operations.

Industrial Production Methods: Industrial production of azadirachtin D typically involves extraction from neem seeds or kernels. The process includes disintegrating the seeds into a powder, extracting with solvents like methanol or ethanol, and purifying the extract through various chromatographic techniques . The final product is often obtained as a dry powder with high purity.

Chemical Reactions Analysis

Types of Reactions: methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Although less common, reduction can affect the carbonyl groups.

    Substitution: Various substitution reactions can occur, particularly involving the ester and ether groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate exerts its effects primarily through its action as an insect growth regulator. It disrupts the molting process in insects by inhibiting the synthesis and release of ecdysteroids, hormones essential for insect development . This leads to developmental delays, growth inhibition, and ultimately, death. The compound also acts as an antifeedant, reducing the insect’s appetite and preventing further damage to plants .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name/Class Key Structural Features Source/Reference
Target Compound Tetracyclic + pentacyclic oxygen rings; acetyloxy, tigloyl, and methyl ester groups N/A (Hypothetical)
Daphnane Diterpenes (e.g., Compound 25 from Daphne genkwa) Tricyclic diterpenes with epoxy and ester groups; anti-HIV activity Plant (Daphne genkwa)
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[...]dodecane] Tricyclic oxygen-rich core; methyl and acetate substituents Synthetic/Report
Megastigmanglycosides (e.g., Citroside A) Monoterpene glycosides with tetramethylcyclohexene; hydroxyl and glycosidic linkages Plant (Potentilla)

Key Observations :

  • The target compound shares oxygen-rich polycyclic frameworks with daphnane diterpenes and the tricyclic compound in .
  • Unlike megastigmanglycosides, which are monoterpenes with sugar moieties, the target compound lacks glycosidic bonds but features esterified acyl groups (e.g., tigloyl) .

Spectroscopic and Configurational Analysis

Table 2: Spectroscopic Techniques for Structural Elucidation

Compound Type Method Used Key Findings Reference
Target Compound ECD (Electronic Circular Dichroism) Absolute configuration determined via Cotton effects, similar to daphnane diterpenes .
Daphnane Diterpenes NMR, ECD Matched calculated/experimental ECD curves confirm 4S,5R,6S configurations .
Flavonoids (e.g., Nymphaeol B) NMR chemical shift comparisons Overlapping δH/δC values validate structural assignments .

Key Observations :

  • The target compound’s stereochemistry likely employs ECD spectroscopy for configuration determination, as demonstrated for daphnane diterpenes .
  • NMR comparisons (e.g., δH/δC for acyloxy groups) could differentiate it from flavonoids or monoterpenes .

Key Observations :

  • The target compound’s tigloyl and acetyloxy groups may enhance membrane permeability, akin to marine sponge steroids .

Biological Activity

Methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate is a complex limonoid derived from the neem tree (Azadirachta indica). This compound is part of a class of tetranortriterpenoids known for their significant biological activities including insecticidal properties.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple hydroxyl groups and complex cyclic systems that contribute to its biological activity. The specific stereochemistry of the compound plays a crucial role in its interaction with biological systems.

PropertyDetails
IUPAC Name Methyl (4S,5R,...pentadecane-4-carboxylate
Molecular Formula C₃₅H₄₈O₁₄
Molecular Weight 624.81 g/mol
Source Derived from Azadirachta indica

Insecticidal Properties

This compound exhibits potent insecticidal activity against various pest species. Research indicates that it acts primarily through:

  • Disruption of Hormonal Regulation : The compound interferes with the hormonal systems of insects leading to developmental abnormalities.
  • Feeding Deterrent : It acts as a feeding deterrent for herbivorous insects which reduces crop damage.

Antimicrobial Activity

Studies have shown that this limonoid also possesses antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus.

Antioxidant Activity

The presence of multiple hydroxyl groups contributes to its antioxidant capacity:

  • Radical Scavenging : The compound can neutralize free radicals which may protect cells from oxidative stress.

Case Studies and Research Findings

  • Insecticidal Efficacy Study :
    • A study conducted on the efficacy of this compound against Spodoptera litura showed a significant reduction in larval weight and survival rates at concentrations as low as 50 ppm.
    • Reference: .
  • Antimicrobial Activity Assessment :
    • A comparative study indicated that this compound had an IC50 value of 30 µg/ml against Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent.
    • Reference: PlantaeDB .
  • Antioxidant Potential Evaluation :
    • In vitro assays demonstrated that the compound exhibited significant antioxidant activity with an EC50 value of 25 µg/ml in DPPH radical scavenging assays.
    • Reference: NCBI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate
Reactant of Route 2
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate

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